Methyl 3-chloroisoquinoline-7-carboxylate

Description

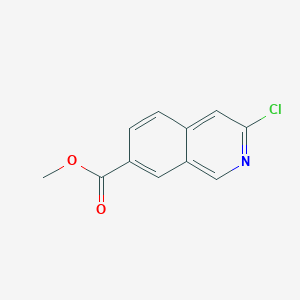

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-chloroisoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUNATVELTUCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloroisoquinoline-7-carboxylate

This guide provides a comprehensive overview of a viable synthetic pathway for methyl 3-chloroisoquinoline-7-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with the construction of the isoquinoline core, followed by functional group manipulations to achieve the desired chlorination and esterification. This document emphasizes the underlying chemical principles and provides detailed experimental protocols for each key transformation.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a methyl ester at the 7-position, makes it a valuable scaffold for further chemical exploration and a potential building block in the synthesis of more complex pharmaceutical agents. This guide will detail a logical and experimentally sound approach to its preparation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach. The methyl ester can be readily formed from the corresponding carboxylic acid via Fischer esterification. The 3-chloro group can be introduced by the chlorination of a 3-hydroxyisoquinoline (isoquinolin-3-one) precursor. This leads to the key intermediate, 3-hydroxyisoquinoline-7-carboxylic acid . The synthesis of this intermediate is the cornerstone of the proposed pathway and can be achieved through established methods for isoquinoline ring formation.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The forward synthesis is designed as a three-stage process:

-

Stage 1: Synthesis of 3-Hydroxyisoquinoline-7-carboxylic Acid.

-

Stage 2: Chlorination of 3-Hydroxyisoquinoline-7-carboxylic Acid.

-

Stage 3: Esterification of 3-Chloroisoquinoline-7-carboxylic Acid.

This modular approach allows for the isolation and purification of key intermediates, ensuring the overall efficiency and success of the synthesis.

Stage 1: Synthesis of 3-Hydroxyisoquinoline-7-carboxylic Acid

The construction of the isoquinoline core is a critical step. While several named reactions exist for this purpose, a practical approach for obtaining the desired 7-carboxy-substituted isoquinolin-3-one is through a condensation and cyclization strategy. A plausible method involves the reaction of a substituted homophthalic acid or its equivalent with a suitable source of the C2-N fragment.

Experimental Protocol:

A detailed protocol for this stage is highly dependent on the chosen specific starting materials, which can vary. A general approach is outlined below, based on established isoquinoline synthesis principles.

-

Preparation of a Substituted Phenylacetic Acid Derivative: Begin with a commercially available 4-carboxy-2-methylbenzoic acid.

-

Formation of the Phenylacetamide: Convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React the acid chloride with an amino acid ester, such as glycine methyl ester, in the presence of a base to form the N-acylamino acid derivative.

-

Dieckmann Condensation: Subject the N-acylamino acid derivative to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide or sodium hydride to form the β-keto ester.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting ester and decarboxylate under acidic conditions to yield 3-hydroxyisoquinoline-7-carboxylic acid.

Causality Behind Experimental Choices: The selection of a 4-carboxy-substituted starting material is crucial to ensure the final placement of the carboxylic acid group at the 7-position of the isoquinoline ring. The Dieckmann condensation is a reliable method for forming the six-membered heterocyclic ring.

Stage 2: Chlorination of 3-Hydroxyisoquinoline-7-carboxylic Acid to 3-Chloroisoquinoline-7-carboxylic Acid

The conversion of the 3-hydroxyisoquinoline (which exists in tautomeric equilibrium with the isoquinolin-3-one) to the 3-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 3-hydroxyisoquinoline-7-carboxylic acid (1 equivalent).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 3-chloroisoquinoline-7-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Trustworthiness of the Protocol: This chlorination reaction is a well-established and reliable method for converting hydroxyl groups alpha to a nitrogen in a heterocyclic ring to chlorides.[1][2][3] The use of excess POCl₃ ensures complete conversion. The work-up procedure is designed to safely handle the reactive reagent and effectively isolate the product.

Caption: Simplified workflow for the chlorination step.

Stage 3: Esterification of 3-Chloroisoquinoline-7-carboxylic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, utilizing an excess of the alcohol in the presence of a strong acid catalyst.[4][5][6][7][8][9]

Experimental Protocol:

-

Reaction Setup: Suspend 3-chloroisoquinoline-7-carboxylic acid (1 equivalent) in methanol (a large excess, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, typically 2-5 mol%) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Expertise & Experience: The use of a large excess of methanol shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield. The acidic work-up is crucial to remove any unreacted carboxylic acid and the catalyst.

Caption: Workflow for the Fischer-Speier esterification.

Data Summary

| Step | Reactant(s) | Reagent(s) | Product | Typical Yield (%) |

| 1 | Substituted Phenylacetic Acid Derivative, Amino Acid Ester | Thionyl Chloride, Base, Strong Base | 3-Hydroxyisoquinoline-7-carboxylic acid | 40-60 |

| 2 | 3-Hydroxyisoquinoline-7-carboxylic acid | Phosphorus Oxychloride (POCl₃) | 3-Chloroisoquinoline-7-carboxylic acid | 70-90 |

| 3 | 3-Chloroisoquinoline-7-carboxylic acid | Methanol, Sulfuric Acid | This compound | 80-95 |

Note: Yields are estimates and can vary based on specific reaction conditions and the scale of the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through a robust and logical three-stage process. The key to this pathway is the successful construction of the 3-hydroxyisoquinoline-7-carboxylic acid intermediate, followed by well-established chlorination and esterification reactions. This guide provides the fundamental principles and detailed protocols necessary for the successful synthesis of this valuable heterocyclic compound, offering a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. athabascau.ca [athabascau.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-chloroisoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, comprising a reactive chloro-substituted isoquinoline core and a methyl ester functionality, render it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity. Particular emphasis is placed on its utility as a scaffold in the development of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Introduction

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. This compound has emerged as a key intermediate in this context, offering two primary points for chemical modification: the electrophilic carbon at the 3-position, activated by the chloro leaving group, and the methyl ester at the 7-position, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This guide aims to provide a detailed exploration of the chemical landscape of this important molecule.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1544665-58-8 | [4][5] |

| Molecular Formula | C₁₁H₈ClNO₂ | [4] |

| Molecular Weight | 221.64 g/mol | [4] |

| Canonical SMILES | COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | [4] |

| InChIKey | ZBUNATVELTUCEY-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 2.9 | [4] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General Knowledge |

Table 1: Physicochemical Properties of this compound

Synthesis and Spectroscopic Characterization

Proposed Synthesis of 3-chloroisoquinoline-7-carboxylic acid

The synthesis of the carboxylic acid precursor can be approached via multi-step sequences, such as the Pomeranz-Fritsch reaction, which is a well-established method for constructing the isoquinoline core.

Figure 1: Proposed synthetic pathway to 3-chloroisoquinoline-7-carboxylic acid.

Esterification to this compound

The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation in organic synthesis. The Fischer-Speier esterification is a classic and reliable method for this purpose.[6][7][8][9]

Figure 2: General workflow for the Fischer esterification.

Detailed Protocol for Fischer-Speier Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroisoquinoline-7-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (serving as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

As experimental spectroscopic data for this compound is not widely published, predicted data provides a valuable reference for characterization. The following are predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands.

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-1 |

| ~8.30 | d | 1H | H-8 |

| ~8.10 | d | 1H | H-5 |

| ~7.95 | s | 1H | H-4 |

| ~7.80 | dd | 1H | H-6 |

| ~4.00 | s | 3H | -OCH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~152.0 | C-3 |

| ~148.0 | C-1 |

| ~142.0 | C-8a |

| ~136.0 | C-4a |

| ~131.0 | C-7 |

| ~130.0 | C-5 |

| ~129.0 | C-8 |

| ~128.0 | C-6 |

| ~122.0 | C-4 |

| ~52.5 | -OCH₃ |

Predicted IR Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | C=O stretch (ester) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester) |

| ~850 | C-Cl stretch |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the chloro substituent at the 3-position, which is analogous to a vinyl chloride and is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 3-position serves as an excellent handle for the introduction of carbon and nitrogen nucleophiles via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11][12][13] These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the chloro-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][12][14][15] This reaction is highly versatile and tolerates a wide range of functional groups.

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and the product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the chloro-isoquinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][10][13][16][17]

Exemplary Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 80-120 °C and stir for the required time, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is then purified from the dried and concentrated organic phase by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the isoquinoline nitrogen atom activates the chloro substituent at the 3-position towards nucleophilic aromatic substitution (SₙAr). This allows for the direct displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under thermal conditions.

Figure 4: General mechanism of nucleophilic aromatic substitution (SₙAr).

General Considerations for SₙAr Reactions:

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Applications in Drug Discovery

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors.[3][18] The ability to readily functionalize the this compound scaffold at the 3- and 7-positions makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

For instance, the introduction of various amine-containing fragments at the 3-position via Buchwald-Hartwig amination or SₙAr can lead to the synthesis of analogs that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The ester at the 7-position can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse range of amines to form amides, further exploring the chemical space around the isoquinoline core.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined points of reactivity allow for the predictable and efficient synthesis of a wide array of functionalized isoquinoline derivatives. The amenability of the 3-chloro group to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, coupled with the synthetic handle provided by the 7-carboxylate group, makes this compound a powerful tool for the construction of novel molecular entities with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, offering a foundation for its effective utilization in the research and development of new chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. 1544665-58-8|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H8ClNO2 | CID 90051360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. youtube.com [youtube.com]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-chloroisoquinoline-7-carboxylate (CAS: 1544665-58-8)

This technical guide provides a comprehensive overview of Methyl 3-chloroisoquinoline-7-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a proposed synthetic pathway, explores its chemical reactivity, and discusses its potential applications in modern organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic heterocycle belonging to the isoquinoline family. The isoquinoline scaffold is a prominent feature in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities.[1] The presence of a chlorine atom at the 3-position and a methyl carboxylate group at the 7-position makes this molecule a versatile intermediate for further chemical modifications.

The chlorine atom at the 3-position is a key reactive handle. As a halogen on an electron-deficient heterocyclic ring, it serves as an excellent leaving group for nucleophilic aromatic substitution reactions and as a partner in various palladium-catalyzed cross-coupling reactions.[2][3][4] The methyl ester at the 7-position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[5] These features make this compound a valuable starting material for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While experimentally determined spectroscopic data is not widely published, predicted data based on analogous structures are provided to guide researchers.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1544665-58-8 | [6] |

| Molecular Formula | C₁₁H₈ClNO₂ | [6] |

| Molecular Weight | 221.64 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | [6] |

| XLogP3 | 2.9 | [6] |

| Appearance | Predicted to be a solid | [7] |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the parent 3-chloroisoquinoline and related methyl benzoate compounds.[8][9][10]

| Spectroscopy | Predicted Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.5-8.7 (s, 1H, H-1), 8.1-8.3 (d, 1H, H-5), 7.9-8.1 (s, 1H, H-8), 7.7-7.9 (d, 1H, H-6), 7.5-7.7 (s, 1H, H-4), 3.9-4.1 (s, 3H, OCH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166-168 (C=O), 152-154 (C-3), 148-150 (C-1), 138-140 (C-4a), 130-132 (C-8a), 128-130 (C-5), 127-129 (C-7), 126-128 (C-6), 125-127 (C-8), 120-122 (C-4), 52-54 (OCH₃). |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1280, 1100 (C-O stretch), ~850 (C-Cl stretch). |

| Mass Spec (EI) | m/z 221/223 (M⁺, Cl isotope pattern), 190/192 ([M-OCH₃]⁺), 162/164 ([M-CO₂CH₃]⁺). |

Proposed Synthesis Pathway

Figure 1: Proposed multi-step synthesis of this compound.

Step-by-Step Proposed Protocol

-

Schiff Base Formation: 4-Methylbenzaldehyde is condensed with aminoacetaldehyde diethyl acetal in a suitable solvent like ethanol. This reaction is typically carried out at room temperature to reflux to form the corresponding Schiff base intermediate.

-

Pomeranz-Fritsch Cyclization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This promotes cyclization to form the isoquinoline ring system.

-

Oxidation of the Methyl Group: The methyl group at the 7-position of the isoquinoline intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

-

Esterification: The resulting isoquinoline-7-carboxylic acid is then esterified to the methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux.

-

Hydroxylation at C-3: The methyl isoquinoline-7-carboxylate is then hydroxylated at the 3-position. This can be a challenging transformation and may require specific methodologies, potentially involving an N-oxidation followed by rearrangement or other specialized reagents.

-

Chlorination: The final step involves the conversion of the 3-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at reflux.

This proposed pathway is a logical sequence based on known organic transformations and provides a solid starting point for the development of a robust synthesis.

Chemical Reactivity and Potential Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its key functional groups.

References

- 1. 7-BROMO-1-CHLOROISOQUINOLINE(215453-51-3) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112300073A - Preparation method of isoquinoline derivative - Google Patents [patents.google.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Methyl 6,7-dihydroxyisoquinoline-3-carboxylate (88932-18-7) for sale [vulcanchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. researchgate.net [researchgate.net]

- 11. Isoquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-chloroisoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a heterocyclic organic compound featuring a substituted isoquinoline core. This guide provides a detailed examination of its molecular structure and conformational properties. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from computational models and analogous structures to offer valuable insights for researchers in medicinal chemistry and drug design. The isoquinoline scaffold is a prominent feature in many biologically active compounds, making a thorough understanding of the structural nuances of its derivatives, such as the title compound, essential for the development of new therapeutic agents.

Introduction to this compound

This compound (C₁₁H₈ClNO₂) is a derivative of isoquinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a chlorine atom at the 3-position and a methyl carboxylate group at the 7-position.[1][2] The presence of the chlorine atom and the methyl ester group significantly influences the electronic properties and potential biological activity of the isoquinoline ring system. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs.[3][4]

Molecular Structure

The fundamental molecular structure of this compound is defined by the planar isoquinoline ring system. The IUPAC name for this compound is this compound.[1]

Caption: 2D structure of this compound.

Predicted Molecular Geometry

While a definitive crystal structure is not available in the public domain, the geometry of the isoquinoline core can be inferred from related structures and computational modeling.[5] The bicyclic system is expected to be largely planar. The bond lengths and angles are predicted to be consistent with those of other aromatic heterocyclic compounds.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Predicted Value | Basis of Prediction |

| C-C (aromatic) | ~1.39 - 1.42 Å | General Aromatic Systems |

| C-N (aromatic) | ~1.33 - 1.38 Å | Heterocyclic Aromatic Systems |

| C-Cl | ~1.74 Å | Halogenated Aromatic Systems |

| C-C (ester) | ~1.48 Å | Single Bond Adjacent to Carbonyl |

| C=O (ester) | ~1.21 Å | Carbonyl Double Bond |

| C-O (ester) | ~1.34 Å | Carbonyl Single Bond |

| O-CH₃ | ~1.43 Å | Ether-like Single Bond |

| Dihedral Angle (Ring) | ~0° | Planarity of Aromatic System |

| Dihedral Angle (C6-C7-C(O)-O) | Variable | See Conformational Analysis |

Note: These are generalized predictions. Actual values may vary.

Conformational Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the methyl carboxylate group attached at the 7-position. The two key rotatable bonds are the C7-C(O) bond and the C(O)-O bond.

Rotation around the C7-C(O) Bond

Rotation around the single bond connecting the isoquinoline ring to the carboxyl group can lead to different spatial arrangements of the ester functionality relative to the ring. The planarity of this group with the aromatic ring is favored due to conjugation, but steric hindrance with the adjacent hydrogen atom at the 6-position could influence the preferred dihedral angle.

Rotation around the C(O)-O Bond

The ester group itself has two main planar conformations: s-cis and s-trans. For methyl esters, the s-trans conformation is generally more stable due to reduced steric repulsion between the methyl group and the carbonyl oxygen. It is highly probable that the methyl carboxylate group in this molecule predominantly adopts the s-trans conformation. A similar preference for the trans configuration has been observed in related structures like ethyl 4-chloro-7-iodoquinoline-3-carboxylate.[6]

Caption: Key rotational conformations in this compound.

Proposed Synthetic Methodology

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of substituted isoquinolines. A common strategy involves the construction of the isoquinoline core followed by functional group interconversions.

Representative Synthetic Protocol

-

Starting Material: A suitably substituted benzene derivative, such as methyl 3-aminobenzoate.

-

Bischler-Napieralski Reaction: Cyclization of an N-acyl-β-phenylethylamine derivative to form a dihydroisoquinoline.

-

Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.

-

Chlorination: Introduction of the chlorine atom at the 3-position, potentially using a reagent like phosphorus oxychloride (POCl₃).

-

Esterification (if necessary): Conversion of a carboxylic acid at the 7-position to the methyl ester.

This proposed pathway is illustrative and may require optimization of reaction conditions and protecting group strategies.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the isoquinoline ring (δ 7.5-9.0 ppm).- Singlet for the methyl ester protons (δ ~3.9 ppm). |

| ¹³C NMR | - Aromatic carbons (δ 120-150 ppm).- Carbonyl carbon of the ester (δ ~165 ppm).- Methyl carbon of the ester (δ ~52 ppm). |

| IR | - C=O stretching vibration of the ester (~1720 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spec | - Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₈ClNO₂.- Isotopic pattern characteristic of a chlorine-containing compound (M⁺ and M+2 peaks in ~3:1 ratio). |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Potential Applications in Drug Development

The isoquinoline nucleus is a well-established scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with diverse biological activities.

Role of the Methyl Ester

The methyl ester group can influence the pharmacokinetic properties of the molecule. Esters are often used as prodrugs to enhance properties such as membrane permeability and oral bioavailability. In vivo, the ester can be hydrolyzed by esterases to the corresponding carboxylic acid, which may be the active form of the drug. This strategy can modulate the release and duration of action of the therapeutic agent.[4]

Impact of the Chloro Substituent

The chlorine atom at the 3-position can significantly impact the molecule's electronic distribution and its ability to interact with biological targets. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the chloro group can block metabolic pathways, potentially increasing the metabolic stability and half-life of the compound.

The combination of the isoquinoline core, the chloro substituent, and the methyl ester group makes this compound a molecule of interest for screening in various disease models, particularly in areas where substituted isoquinolines have shown promise, such as in the development of antimicrobial or anticancer agents.[3]

References

- 1. This compound | C11H8ClNO2 | CID 90051360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1544665-58-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Isoquinoline Carboxylate Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry.[1][2] First isolated from the crude confines of coal tar, this heterocyclic aromatic compound has proven to be a privileged structure, forming the backbone of thousands of natural alkaloids and synthetic molecules with a vast spectrum of biological activities.[3][4][5] From the potent analgesic properties of morphine to the antimicrobial power of berberine, the isoquinoline family has yielded revolutionary drugs.[5][6][7]

This guide delves into the rich history of the isoquinoline core, tracing its discovery and the development of seminal synthetic routes that enabled its exploration. We will then focus on the strategic incorporation of the carboxylate moiety—a functional group that unlocks new possibilities for drug design, target engagement, and pharmacokinetic modulation. This journey from foundational chemistry to modern applications provides essential context for researchers aiming to innovate within this remarkable chemical space.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Syntheses

From Industrial Byproduct to Scientific Prize

The story of isoquinoline begins not in a pristine laboratory but in the industrial byproduct of coal gasification. In 1885, S. Hoogewerf and W.A. van Dorp first isolated the compound from coal tar.[3][8][9] Their method relied on the painstaking fractional crystallization of the acid sulfate salt. A more efficient method was later developed in 1914 by Weissgerber, who cleverly exploited the fact that isoquinoline is more basic than its isomer, quinoline, allowing for its selective extraction from the complex coal tar mixture.[3][8]

While isolation from natural sources provided the initial glimpse, the true potential of the isoquinoline scaffold could only be unlocked through chemical synthesis. The late 19th and early 20th centuries saw the emergence of powerful, name-bearing reactions that remain cornerstones of heterocyclic chemistry to this day.

The Pillars of Isoquinoline Synthesis

Three classical reactions form the bedrock upon which the synthesis of isoquinoline and its derivatives is built. Understanding these pathways is critical, as they provide the fundamental logic for constructing the core ring system.

-

The Bischler-Napieralski Reaction (1893): This was one of the first major breakthroughs in isoquinoline synthesis.[10] The reaction facilitates the cyclization of a β-phenylethylamide through intramolecular electrophilic aromatic substitution. A strong dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is required to drive the reaction.[3][10][11][12] The immediate product is a 3,4-dihydroisoquinoline, which can then be easily dehydrogenated (aromatized), often using a palladium catalyst, to yield the final isoquinoline derivative.[3][10][11] This method is particularly effective when the aromatic ring is activated with electron-donating groups.[13]

-

The Pomeranz-Fritsch Reaction (1893): Occurring in the same year as the Bischler-Napieralski discovery, this reaction provides a direct route to the aromatic isoquinoline core.[14][15] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[4][14][16] This pathway proved highly efficient for preparing the parent, unsubstituted isoquinoline.[3][8][9]

-

The Pictet-Spengler Reaction (1911): Discovered by Amé Pictet and Theodor Spengler, this reaction is arguably one of the most significant, not only for its synthetic utility but also for its biological relevance.[17][18] The reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions, leading directly to a tetrahydroisoquinoline (THIQ) product.[11][19][20] The driving force is the formation of an electrophilic iminium ion that undergoes ring closure.[17] Crucially, this reaction can proceed under mild, even physiological, conditions, and it represents the key biosynthetic pathway for the formation of countless isoquinoline alkaloids in plants.[1]

| Reaction | Starting Materials | Catalyst/Conditions | Immediate Product | Key Features & Causality |

| Bischler-Napieralski | β-arylethylamide | Lewis Acid (POCl₃, P₂O₅), Reflux[10][21] | 3,4-Dihydroisoquinoline | The Lewis acid activates the amide carbonyl for intramolecular electrophilic attack on the aromatic ring. Requires subsequent oxidation to achieve full aromaticity. |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Strong Acid (e.g., H₂SO₄)[14][15] | Isoquinoline | The strong acid catalyzes both the formation of the Schiff base (benzalaminoacetal) and the subsequent electrophilic cyclization onto the benzene ring.[16] |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid Catalyst (often mild)[17][19] | Tetrahydroisoquinoline | The acid protonates the intermediate imine to form a highly electrophilic iminium ion, which is readily attacked by the nucleophilic aryl ring to drive cyclization.[17] |

Part 2: Strategic Evolution - The Rise of Isoquinoline Carboxylate Derivatives

The introduction of a carboxylate group (-COOH) or its ester derivative (-COOR) onto the isoquinoline scaffold represents a critical step in elevating the core from a structural motif to a tunable pharmacological tool.

The Rationale: Why Add a Carboxylate?

The decision to incorporate a carboxylate is driven by several key principles of medicinal chemistry:

-

Versatile Chemical Handle: The carboxylic acid is a nexus for synthetic elaboration. It can be readily converted into esters, amides, and other functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies.

-

Pharmacokinetic Modulation: As a polar, ionizable group, the carboxylate can significantly alter a molecule's solubility, membrane permeability, and protein binding characteristics, which are crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

-

Pharmacodynamic Anchor: The carboxylate group is an excellent hydrogen bond donor and acceptor and can participate in ionic interactions. This allows it to act as a powerful pharmacophoric element, anchoring the molecule to specific residues (e.g., arginine, lysine) in a biological target's binding site.

Synthetic Strategies for Accessing Carboxylate Derivatives

The synthesis of isoquinoline carboxylates can be broadly categorized into two approaches: building the scaffold with the carboxylate already in place or adding it to a pre-formed isoquinoline ring.

-

Synthesis from Pre-functionalized Precursors: The classic reactions can be ingeniously adapted by using starting materials that bear a carboxyl group or its precursor. The Pictet-Spengler reaction is particularly well-suited for this. For example, the reaction of a β-phenylethylamine with a keto-acid, such as pyruvic acid (CH₃COCOOH), directly installs a carboxylic acid at the C-1 position of the resulting tetrahydroisoquinoline ring system.[22]

-

Post-Scaffold Functionalization: Alternatively, the carboxylate can be introduced after the core isoquinoline structure is assembled. Common methods include:

-

Oxidation: An existing alkyl substituent (e.g., a methyl group) on the isoquinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents.

-

Metal-Catalyzed Carbonylation: A halo-isoquinoline (e.g., bromo-isoquinoline) can be subjected to palladium-catalyzed carbonylation with carbon monoxide to introduce a carboxylate ester group.

-

Directed Ortho-Metalation and Carboxylation: A directing group on the isoquinoline ring can facilitate lithiation of an adjacent carbon. Quenching this organometallic intermediate with carbon dioxide (CO₂) gas or dry ice installs the carboxylic acid.

-

These strategies have enabled the creation of a vast library of isoquinoline carboxylate derivatives, leading to the discovery of potent biological activity. A notable example is ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, which has demonstrated significant inhibitory activity against HIV.[23]

Part 3: Key Methodologies and Visual Workflows

A deep understanding of the core synthetic reactions is paramount for any researcher in this field. Below are generalized, step-by-step protocols for the foundational syntheses, along with visual representations of the workflows.

Experimental Protocol: Bischler-Napieralski Reaction (General)

-

Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the N-acyl-β-phenylethylamide precursor.

-

Cyclization: Dissolve the purified amide in a suitable high-boiling solvent (e.g., toluene or acetonitrile). Add the dehydrating agent (e.g., phosphoryl chloride, POCl₃, typically 1.5-3.0 equivalents) dropwise at 0 °C.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring progress by TLC.

-

Work-up: Cool the mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 9.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting 3,4-dihydroisoquinoline by column chromatography or crystallization.

-

(Optional) Aromatization: Dissolve the dihydroisoquinoline in an inert solvent and treat with a dehydrogenation agent (e.g., 10% Pd/C) under a reflux or high-temperature environment to yield the final aromatic isoquinoline.

Experimental Protocol: Pomeranz-Fritsch Reaction (General)

-

Schiff Base Formation: Condense the desired benzaldehyde (1 equivalent) with an aminoacetaldehyde dialkyl acetal (1.1 equivalents) in a solvent like ethanol or toluene, often with gentle heating, to form the benzalaminoacetal intermediate.

-

Cyclization: Add the crude or purified intermediate dropwise to a cold (0 °C) solution of a strong acid, most commonly concentrated sulfuric acid.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating (40-60 °C) for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the acidic reaction mixture onto a large volume of crushed ice and basify with concentrated ammonium hydroxide until strongly alkaline.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts, concentrate, and purify the isoquinoline product by chromatography or distillation.

Experimental Protocol: Pictet-Spengler Reaction (General)

-

Reactant Mixing: Dissolve the β-arylethylamine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or toluene).

-

Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid). The reaction can often proceed at room temperature but may require heating to reflux depending on the reactivity of the substrates.

-

Reaction Monitoring: Stir the reaction for 4-24 hours, monitoring the formation of the tetrahydroisoquinoline product by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the solvent under reduced pressure. If an acidic catalyst was used, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the final tetrahydroisoquinoline product via column chromatography or crystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of these key synthetic transformations.

Caption: Workflow for the Bischler-Napieralski Reaction.

Caption: Workflow for the Pomeranz-Fritsch Reaction.

Caption: Pictet-Spengler synthesis of a carboxylate derivative.

Conclusion and Future Outlook

The trajectory of isoquinoline chemistry, from its discovery in an industrial byproduct to its current status as a cornerstone of drug discovery, is a testament to the power of synthetic innovation. The foundational Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions provided the initial keys to unlock this chemical space. The subsequent development of methods to introduce strategic functional groups, particularly the carboxylate moiety, has dramatically expanded the therapeutic potential of the scaffold.

Today, research continues to push the boundaries, with a focus on developing more efficient, stereoselective, and environmentally benign synthetic methods.[2] The isoquinoline carboxylate core remains a fertile ground for the discovery of new medicines to address pressing global health challenges, from viral diseases to cancer and neurodegenerative disorders.[24][25][26][27] Its rich history provides a robust foundation for the innovations of tomorrow.

References

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 8. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 15. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. organicreactions.org [organicreactions.org]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. name-reaction.com [name-reaction.com]

- 20. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bischler napieralski reaction | PPTX [slideshare.net]

- 22. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 23. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

An In-depth Technical Guide to the Quinazolinone Core: Synthesis, Characterization, and Therapeutic Potential of 6-Chloro-2-phenyl-4(3H)-quinazolinone

Foreword for the Modern Drug Discovery Professional

The quinazolinone scaffold stands as a testament to the enduring power of heterocyclic chemistry in shaping modern medicine. Its versatile structure has given rise to a plethora of compounds with a broad spectrum of biological activities, making it a "privileged scaffold" in the parlance of medicinal chemists. This guide moves beyond a superficial overview to provide an in-depth, actionable understanding of a representative member of this class: 6-chloro-2-phenyl-4(3H)-quinazolinone. Herein, we dissect its synthesis, elucidate its characterization, and explore its therapeutic implications, offering a robust framework for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. Our focus is not merely on the "what" but the "why"—the causal relationships that underpin experimental design and the logical progression from molecular structure to biological function.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The 4(3H)-quinazolinone is a bicyclic heterocyclic compound resulting from the fusion of a pyrimidine ring with a benzene ring.[1] This structural motif is not only prevalent in numerous natural products but has also been extensively explored in synthetic medicinal chemistry.[2] The inherent stability of the quinazolinone nucleus, coupled with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties.[3] Derivatives of quinazolinone have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] This guide will utilize 6-chloro-2-phenyl-4(3H)-quinazolinone as a focal point to explore the broader potential of this important class of compounds.

Physicochemical and Structural Properties of 6-Chloro-2-phenyl-4(3H)-quinazolinone

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-phenyl-1H-quinazolin-2-one | [5] |

| Molecular Formula | C₁₄H₉ClN₂O | [5] |

| Molecular Weight | 256.68 g/mol | [5] |

| CAS Number | 4797-43-7 | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Solubility | Slightly soluble in chloroform and methanol (with heating) | [6] |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis and Structural Elucidation: A Practical Approach

The synthesis of the 4(3H)-quinazolinone core can be achieved through several established routes, often starting from anthranilic acid or its derivatives. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

A Representative Synthetic Pathway

A common and efficient method for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones involves the condensation of an N-acylanthranilic acid with a primary amine. For 6-chloro-2-phenyl-4(3H)-quinazolinone, a plausible synthetic route begins with 5-chloroanthranilic acid.

Caption: A generalized synthetic workflow for 6-chloro-2-phenyl-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-4(3H)-quinazolinone

-

Acylation of 5-Chloroanthranilic Acid: To a solution of 5-chloroanthranilic acid in a suitable solvent (e.g., pyridine), slowly add benzoyl chloride at room temperature with constant stirring. The reaction mixture is then heated to reflux for a specified period to ensure complete reaction. After cooling, the product, N-benzoyl-5-chloroanthranilic acid, is isolated by precipitation and filtration.

-

Cyclization to the Benzoxazinone Intermediate: The N-benzoyl-5-chloroanthranilic acid is treated with a dehydrating agent, such as acetic anhydride, and heated. This step facilitates the cyclization to form the corresponding 2-phenyl-6-chloro-3,1-benzoxazin-4-one. The excess acetic anhydride is removed under reduced pressure.

-

Formation of the Quinazolinone Ring: The benzoxazinone intermediate is then reacted with a source of ammonia (e.g., ammonium acetate in glacial acetic acid or by bubbling ammonia gas through the reaction mixture). This reaction proceeds via nucleophilic attack of ammonia on the carbonyl group, followed by ring opening and subsequent recyclization to yield the final product, 6-chloro-2-phenyl-4(3H)-quinazolinone. The product is then purified by recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.

| Technique | Key Spectroscopic Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the quinazolinone ring typically appears as a broad singlet at a higher chemical shift. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (C=O) around δ 160-170 ppm, and aromatic carbons in the range of δ 110-150 ppm. |

| IR Spectroscopy | A sharp absorption band for the C=O stretch around 1680-1700 cm⁻¹. An N-H stretching vibration is observed as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.[7] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 256 for C₁₄H₉ClN₂O). The isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature. |

Pharmacological Profile and Mechanisms of Action

The quinazolinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This versatility stems from the ability to introduce various substituents that can interact with different biological targets.[8]

Diverse Biological Activities

Quinazolinone derivatives have been reported to possess a multitude of pharmacological properties, including:

-

Anticancer Activity: This is one of the most extensively studied areas for quinazolinones. Derivatives have shown potent cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer.[4]

-

Antimicrobial Activity: Many quinazolinone derivatives exhibit significant antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated potent anti-inflammatory effects, often comparable to standard drugs.

-

Antiviral Activity: Some quinazolinones have been investigated for their potential as antiviral agents, including against HIV.

-

Anticonvulsant Activity: The quinazolinone nucleus is a key feature in some anticonvulsant drugs.

Elucidating the Mechanisms of Action

The diverse biological activities of quinazolinones are a result of their interaction with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tyrosine Kinases: A prominent mechanism of action for many anticancer quinazolinones is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Other reported mechanisms of action for quinazolinone derivatives include:

-

Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.[8]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis. Quinazoline-based antifolates can inhibit DHFR, thereby disrupting DNA replication and cell proliferation.[9]

Applications in Drug Discovery and Development

The rich pharmacology of the quinazolinone scaffold has translated into several clinically used drugs and numerous candidates in various stages of clinical trials.[10]

Therapeutic Potential

The broad spectrum of biological activities makes quinazolinone derivatives attractive candidates for the development of new therapies for a range of diseases, including:

-

Oncology: As evidenced by the numerous studies on their anticancer effects, quinazolinones remain a promising area for the discovery of novel chemotherapeutic agents.[4][8]

-

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and quinazolinones have shown significant potential in this area.

-

Inflammatory Disorders: The anti-inflammatory properties of certain quinazolinone derivatives suggest their potential use in treating chronic inflammatory diseases.

Clinical Landscape

Several quinazoline derivatives have successfully navigated the drug development pipeline and are currently used in clinical practice. Furthermore, a number of novel quinazolinone-based compounds are under investigation in various phases of clinical trials for a variety of indications.[10]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in this area, we provide a representative protocol for a common biological assay used to evaluate the anticancer potential of quinazolinone derivatives.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test quinazolinone derivative and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 6-chloro-2-phenyl-4(3H)-quinazolinone core, as a representative of the broader quinazolinone class, continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with a diverse and potent pharmacological profile, ensures its continued relevance in the search for novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The integration of computational chemistry and advanced biological screening techniques will undoubtedly accelerate the translation of promising quinazolinone-based compounds from the laboratory to the clinic.

References

- 1. acgpubs.org [acgpubs.org]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5958-24-7 CAS MSDS (6-CHLORO-2-(CHLOROMETHYL)-3-OXIDO-4-PHENYL-QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 9. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpba.info [ijpba.info]

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-chloroisoquinoline-7-carboxylate: Melting Point and Solubility

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its physical properties, particularly melting point and solubility, are fundamental parameters that influence its solid-state characteristics, formulation development, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point and solubility of this compound. In the absence of publicly available experimental data for this compound, this document focuses on established methodologies, predictive approaches, and the interpretation of data within the context of drug development. By presenting detailed experimental protocols and discussing the influence of its structural motifs—the isoquinoline core, the chloro substituent, and the methyl ester group—this guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Critical Role of Physical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with a series of rigorous evaluations. Among the most fundamental of these are the determination of its physical properties. The melting point and solubility of a compound like this compound are not mere data points; they are critical descriptors that provide profound insights into its solid-state behavior, purity, and potential bioavailability.

A sharp and defined melting point is a primary indicator of a compound's purity.[1] Any depression or broadening of the melting range can signify the presence of impurities, which is a critical quality attribute to establish during chemical synthesis and process development.[2] Furthermore, the melting point is intrinsically linked to the lattice energy of the crystal structure, a key determinant of its solubility.[3]

Solubility, in turn, is a cornerstone of a drug's "developability." A compound must dissolve to be absorbed and exert its therapeutic effect.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[5] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various media are paramount for guiding formulation strategies and predicting its in vivo performance.[6]

This guide will provide both the theoretical underpinnings and the practical, step-by-step methodologies for the robust characterization of these two vital physical properties.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | PubChem[7] |

| Molecular Weight | 221.64 g/mol | PubChem[7] |

| XLogP3 | 2.9 | PubChem[7] |

| Hydrogen Bond Donor Count | 0 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

The predicted XLogP3 value of 2.9 suggests that this compound has a moderate degree of lipophilicity. This has implications for both its solubility and its potential to cross biological membranes. The absence of hydrogen bond donors and the presence of three acceptors will also influence its interaction with solvents.

Melting Point Determination: A Gateway to Purity and Solid-State Energetics

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This phase change is sharp for pure substances.[1]

Causality Behind Experimental Choices

The choice of method for melting point determination often depends on the available instrumentation and the required accuracy. The capillary method is the most common and reliable technique.[8] The key to an accurate measurement is a slow heating rate (typically 1-2 °C per minute) as the melting point is approached.[2] Rapid heating can lead to an erroneously high and broad melting range.[9] A preliminary, rapid determination can be useful to establish an approximate melting point, followed by a more careful, slow measurement.[1]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary-based melting point apparatus.[8]

Materials:

-

This compound (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry watch glass.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Measurement: With a new sample, heat the apparatus to a temperature about 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Repeat for Accuracy: For reliable results, perform the measurement in triplicate.

Structural Insights and Comparative Analysis

The melting point of this compound will be influenced by its molecular structure. The planar, aromatic isoquinoline core allows for efficient crystal packing through π-π stacking interactions. The polar chloro and methyl ester groups can participate in dipole-dipole interactions, further stabilizing the crystal lattice.

For context, the melting points of some related compounds are provided below. It is important to note that direct extrapolation is not always accurate due to the complex interplay of intermolecular forces.

| Compound | Structure | Melting Point (°C) |

| Methyl 3-isoquinolinecarboxylate | 86-88 | |

| 7-Chloro-4-hydroxy-quinoline-3-carboxylic acid methyl ester | 297 |

The significant difference in melting points between these two related structures highlights the profound impact of substituents on the crystal lattice energy. The presence of a hydroxyl group in the quinoline derivative allows for strong hydrogen bonding, leading to a much higher melting point.

Solubility Determination: A Cornerstone of Bioavailability

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[6] For pharmaceutical applications, aqueous solubility over the physiological pH range (1.2 to 6.8) is of paramount importance.[4]

The "Why" Behind the Method: The Shake-Flask Gold Standard

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10] This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The key principle is to agitate an excess of the solid compound in the solvent for a sufficient period to achieve saturation.[11] Subsequent analysis of the supernatant provides the solubility value.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the aqueous solubility of this compound at different pH values, simulating the conditions of the gastrointestinal tract.[4][11]

Materials:

-

This compound

-

Aqueous buffers (pH 1.2, 4.5, and 6.8)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions and Calibration Curve: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this, prepare a series of calibration standards by diluting with the mobile phase to be used for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing the pH 1.2, 4.5, and 6.8 buffers. Ensure there is undissolved solid remaining.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to calculate the concentration of this compound in the original supernatant. This value represents the equilibrium solubility at that specific pH.

Influence of Substituents on Solubility

The solubility of this compound is a complex interplay of its lipophilicity and the energy required to break its crystal lattice.

-

Isoquinoline Core: The N-heterocyclic nature of the isoquinoline ring provides a site for potential protonation at low pH, which would increase aqueous solubility.

-

Chloro Group: The chloro substituent is electron-withdrawing and increases the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.[12]

-

Methyl Ester Group: The methyl ester is a polar group that can engage in dipole-dipole interactions with water molecules. However, it is also susceptible to hydrolysis, especially at non-neutral pH, which would need to be assessed during stability studies.

Data Visualization and Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for melting point and solubility determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Conclusion and Future Directions

The physical properties of this compound, specifically its melting point and solubility, are critical parameters that will dictate its path forward in the drug development pipeline. While experimental values are not currently in the public domain, this guide has provided the established, robust methodologies for their determination. A precise melting point will serve as a benchmark for purity and provide insights into the energetic stability of its solid form. A comprehensive solubility profile across the physiological pH range is essential for understanding its potential for oral absorption and for guiding the development of appropriate formulations.